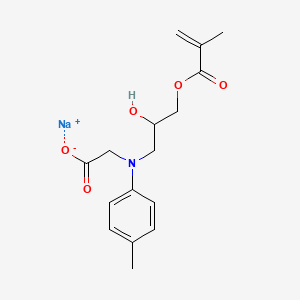

Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt is a chemical compound with the molecular formula C16H20NNaO5 . It is also known by other names such as Surface Active Monomer NTG-GMA Sodium Salt, Sodium 2- (N- [2-hydroxy-3- (2-methylprop-2-enoyloxy)propyl]-4-methyl-anilino)acetate, and N- (2-Hydroxy-3- ( (2-Methyl-1-Oxo-2- Propenyl)Oxy)Propyl)-N-Tolyl Glycine Sodium Salt .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 0 . Other physical and chemical properties such as its melting point, boiling point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen

Dental Materials : A study by Wang & Yamauchi (2022) found that a hydrolytically stable, ether-based primer containing Glycine, N-2-hydroxy-3-(2-methyl-1-oxo-2-propenyl)oxypropyl-N-(4-methylphenyl)-, monosodium salt, exhibited compatibility with both methacrylate-based adhesives and ether-based adhesives. This primer showed improved dentin infiltration and bonding strength, suggesting its potential for developing dental restorative materials with extended service life.

Herbicide Research : Keeley, Thullen, & Carter (1987) compared the effectiveness of several herbicides, including glyphosate (which contains a similar glycine derivative), in controlling johnsongrass in cotton fields. Their research, published in Weed Science, showed that sethoxydim was more successful than glyphosate in protecting yields of cotton and reducing populations of rhizome johnsongrass over time.

Pharmacology : Naydenova et al. (2007) in their study published in Amino Acids synthesized α-ethyl-N-(phosphonomethyl) glycine and tested its cytotoxicity, clastogenic, and antiproliferative effects. This research contributes to understanding the potential pharmacological applications of glycine derivatives.

Chemical Synthesis : A study by Penso et al. (2003) in the European Journal of Organic Chemistry demonstrated the use of glycine derivatives in the chemoselective synthesis of arylsulfonamido esters, showcasing its application in organic synthesis.

Environmental Science : Malone et al. (2004) studied the transport of glyphosate and other herbicides through field lysimeters, as detailed in Journal of environmental quality. This study helps understand the environmental impact of herbicides containing glycine derivatives.

Safety and Hazards

Eigenschaften

IUPAC Name |

sodium;2-(N-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]-4-methylanilino)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5.Na/c1-11(2)16(21)22-10-14(18)8-17(9-15(19)20)13-6-4-12(3)5-7-13;/h4-7,14,18H,1,8-10H2,2-3H3,(H,19,20);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONYCYHKPXRXCZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(COC(=O)C(=C)C)O)CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20NNaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801338048 |

Source

|

| Record name | N-[2-Hydroxy-3-[(2-methyl-1-oxo-2-propen-1-yl)oxy]propyl]-N-(4-methylphenyl)-glycine sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801338048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133736-31-9 |

Source

|

| Record name | N-[2-Hydroxy-3-[(2-methyl-1-oxo-2-propen-1-yl)oxy]propyl]-N-(4-methylphenyl)-glycine sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801338048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.